molecular formula C27H20ClFN4O4 B1683940 Alisertib CAS No. 1028486-01-2

Alisertib

货号 B1683940
CAS 编号: 1028486-01-2
分子量: 518.9 g/mol
InChI 键: ZLHFILGSQDJULK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alisertib, also known as MLN8237, is an orally available selective Aurora A kinase inhibitor . It has been under investigation for the treatment of various forms of cancer . Alisertib has shown to induce cell-cycle arrest and apoptosis in preclinical studies .


Molecular Structure Analysis

Alisertib belongs to the class of organic compounds known as benzazepines. These are organic compounds containing a benzene ring fused to an azepine ring (unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom) .


Chemical Reactions Analysis

Alisertib is a potent, orally available inhibitor of Aurora A kinase (AAK), which has shown potent cytotoxicity, diminished clonal survival, and promotion of apoptosis in preclinical studies . Its activity appears enhanced in combination with conventional chemotherapies .


Physical And Chemical Properties Analysis

Alisertib has a molecular formula of C27H20ClFN4O4 and a molecular weight of 518.9 g/mol . It exhibits favourable pharmacokinetic properties .

科学研究应用

癌症治疗中的发展策略

Alisertib(MLN8237)是一种选择性小分子Aurora A激酶抑制剂,已显示出在治疗各种类型的癌症方面具有潜力。它已被开发用作单一药物和与其他疗法结合使用。研究已确定其在处理实体癌症和血液淋巴恶性肿瘤方面的潜力。Aurora A在细胞有丝分裂中的作用及其潜在的非有丝分裂作用对于理解其在癌症治疗中的应用至关重要。临床试验已针对特定癌症类型进行,如神经母细胞瘤、小细胞肺癌、神经内分泌前列腺癌和乳腺癌。将alisertib与紫杉醇和EGFR抑制剂等其他疗法结合使用已成为一个重要的研究领域 (Niu, Manfredi, & Ecsedy, 2015)

各种癌症中的安全性和活性

一项研究评估了alisertib在患有晚期实体肿瘤的患者中的安全性和活性,包括乳腺癌、小细胞肺癌、非小细胞肺癌、头颈部鳞状细胞癌和胃食管腺癌。结果显示了希望,特别是在乳腺癌和小细胞肺癌患者中,支持进一步对alisertib在实体肿瘤中进行临床评估 (Melichar et al., 2015)

在晚期恶性肿瘤中的代谢分析

对alisertib的代谢分析揭示了其在血浆中的主要成分为未改变的alisertib、O-去甲基alisertib(M2)和alisertib酰基葡糖苷(M1)。这项研究提供了有关alisertib生物转化途径的见解,表明肾脏排泄在其分布中起着微不足道的作用。alisertib的氧化代谢主要由CYP3A介导,为alisertib的临床药理学开发计划提供了关键信息 (Pusalkar et al., 2020)

急性髓系白血病(AML)中的疗效

对AML细胞系和原发性AML细胞中alisertib的研究表明,它破坏了细胞的存活能力,诱导凋亡并触发促凋亡效应。这表明通过alisertib特异性抑制Aurora A可能是增强像紫杉醇这样的治疗在AML中疗效的有效策略。该研究还强调了FOXO3a作为对这些药物敏感性的调节因子的作用,指出了增加现有AML治疗疗效的新方法 (Kelly et al., 2012)

安全和危害

The most common toxicities in early trials include myelosuppression alopecia, mucositis, and fatigue . The relatively manageable toxicity profile of alisertib along with ease of dosing may allow it to be combined with other oral agents or traditional chemotherapy across a wide variety of malignancy types .

未来方向

Despite disappointing early results, alisertib remains under investigation in a number of cancer types both as monotherapy and in combination with traditional cytotoxic chemotherapy, with encouraging results . The low risk of side effects, accessibility, and effectiveness of alisertib makes it a new promising anticancer therapy and further mechanistic and clinical studies are warranted .

属性

IUPAC Name

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClFN4O4/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHFILGSQDJULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145539
Record name Alisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alisertib

CAS RN

1028486-01-2
Record name Alisertib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1028486-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alisertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028486012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66ES73M18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a reactor was added 6 (3.81 kg, 15.5 mol), potassium carbonate (4.3 kg, 31.1 mol), 9 (5.27 kg, 14.1 mol) and methanol (63 L). The suspension was warmed to 50 to 55° C. and stirred for a minimum of 24 h until ≧96.0% conversion was obtained by HPLC analysis. Methanol (10 L) and water (37 L) were added while maintaining the temperature between 50 and 55° C. The pH of the mixture was adjusted to 3.0 to 4.0 using 7% w/w HCl (prepared from 7.0 kg of concentrated HCl and 24 L of water) while maintaining the temperature between 50 and 55° C. The suspension was cooled to 20 to 25° C. over a minimum of 1 h and stirred for at least 60 min. The resulting suspension was filtered and washed with water (2×26.3 L) at 50 to 55° C. and methanol (2×10 L) at 20 to 25° C. The wet cake was dried at 45 to 50° C. under vacuum to provide 5.85 kg (80% yield) of Formula (II). 1H NMR (300 MHz, DMSO-d6) δ 12.07 (s, 1H), 10.22 (s, 1H), 8.72 (s, 1H), 8.29 (d, J=8.8 Hz, 1H), 7.95 (s, 1H), 7.80 (dd, J=2.4, 8.9 Hz, 1H), 7.70 (d, J=8.8 Hz, 1H), 7.39 (m, 3H), 7.21 (s, 1H), 6.89 (s, 2H), 3.82 (s, 6H); MS (ESI) m/z MS (ESI) m/z 517.2 (M−H+, 45%).
Name
Quantity
3.81 kg
Type
reactant
Reaction Step One
Quantity
4.3 kg
Type
reactant
Reaction Step One
Name
Quantity
5.27 kg
Type
reactant
Reaction Step One
Quantity
63 L
Type
solvent
Reaction Step One
Name
Quantity
24 L
Type
reactant
Reaction Step Two
Name
Quantity
37 L
Type
solvent
Reaction Step Three
Quantity
10 L
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alisertib
Reactant of Route 2
Alisertib
Reactant of Route 3
Alisertib
Reactant of Route 4
Reactant of Route 4
Alisertib
Reactant of Route 5
Alisertib
Reactant of Route 6
Alisertib

Citations

For This Compound
4,830
Citations
S Liewer, A Huddleston - Expert opinion on investigational drugs, 2018 - Taylor & Francis
… alisertib has been identified in the plasma. In vitro and in vivo data suggest that the activity of alisertib … When P-gp was inhibited by verapamil, there was an increase in alisertib uptake in …
Number of citations: 50 www.tandfonline.com
CT Durlacher, ZL Li, XW Chen, ZX He… - Clinical and …, 2016 - Wiley Online Library
… Alisertib has been shown to present anticancer effects in numerous types of cancers.22-24 Alisertib … This review will update our knowledge on the inhibitory effects of alisertib on cancer …
Number of citations: 46 onlinelibrary.wiley.com
H Niu, M Manfredi, JA Ecsedy - Frontiers in oncology, 2015 - frontiersin.org
… In addition, these scientific insights provided the rationale for combining alisertib with other … of alisertib to the originating scientific rationale and provide an overview of the alisertib …
Number of citations: 54 www.frontiersin.org
MA Dickson, MR Mahoney, WD Tap, SP D'Angelo… - Annals of …, 2016 - Elsevier
… MLN8237 (alisertib) is a novel oral adenosine triphosphate-… sponsored phase II study of alisertib was conducted through the … Treatment was alisertib 50 mg PO bid d1–d7 every 21 days. …
Number of citations: 93 www.sciencedirect.com
MG Manfredi, JA Ecsedy, A Chakravarty… - Clinical cancer …, 2011 - AACR
… investigational AAK inhibitor, alisertib (MLN8237). Our data indicate that alisertib is a selective … being deployed in phase I studies to help characterize the activity of alisertib in patients. …
Number of citations: 307 aacrjournals.org
TB Sells, R Chau, JA Ecsedy… - ACS medicinal …, 2015 - ACS Publications
… , alisertib … 1, alisertib is significantly more potent in the enzymatic and cell based Aurora A assays than MLN8054 or 9 and displays similar selectivity over Aurora B in cells. Alisertib …
Number of citations: 85 pubs.acs.org
H Beltran, C Oromendia, DC Danila, B Montgomery… - Clinical cancer …, 2019 - AACR
… The Aurora kinase A catalytic inhibitor alisertib also disrupts the N-myc–Aurora A protein … In this study, we aimed to investigate the clinical efficacy of alisertib in patients with the NEPC …
Number of citations: 181 aacrjournals.org
B Melichar, A Adenis, AC Lockhart, J Bennouna… - The Lancet …, 2015 - thelancet.com
… -agent alisertib in … of alisertib in adult patients with advanced solid tumours. In phase 1, we assessed the safety and pharmacokinetics of the enteric-coated tablet formulation of alisertib …
Number of citations: 261 www.thelancet.com
G Falchook, RL Coleman, A Roszak, K Behbakht… - JAMA …, 2019 - jamanetwork.com
… Question Can oral alisertib in combination with paclitaxel improve progression-free survival (… alisertib plus paclitaxel arm vs 4.7 months in the paclitaxel arm. The combination of alisertib …
Number of citations: 69 jamanetwork.com
J O'Shaughnessy, K McIntyre, S Wilks, L Ma… - JAMA Network …, 2021 - jamanetwork.com
… This randomized clinical trial found that the addition of oral alisertib to a … plus alisertib were manageable with alisertib dose reduction. These data support further evaluation of alisertib in …
Number of citations: 17 jamanetwork.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。